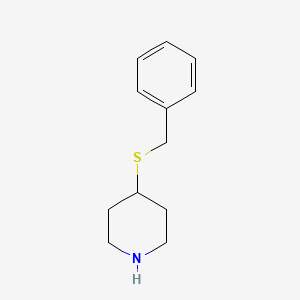![molecular formula C13H16N2 B8710900 3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole](/img/structure/B8710900.png)
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole
Overview
Description
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-ethylphenylmethyl group and a methyl group. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethylbenzyl bromide with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of the compound with fewer double bonds.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenylmethyl)-5-methyl-1H-pyrazole
- 3-(4-ethylphenyl)-5-methyl-1H-pyrazole
- 3-(4-ethylphenylmethyl)-1H-pyrazole
Uniqueness
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 4-ethylphenylmethyl and methyl groups on the pyrazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C13H16N2/c1-3-11-4-6-12(7-5-11)9-13-8-10(2)14-15-13/h4-8H,3,9H2,1-2H3,(H,14,15) |
InChI Key |
DKTSSPWYSAIUQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=NNC(=C2)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

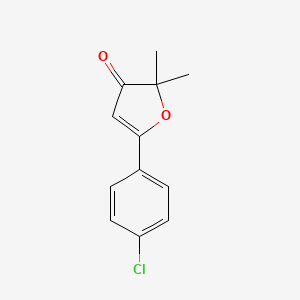
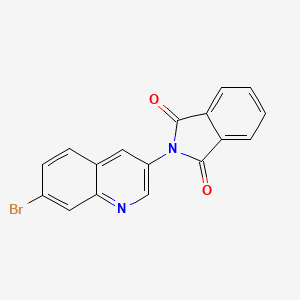
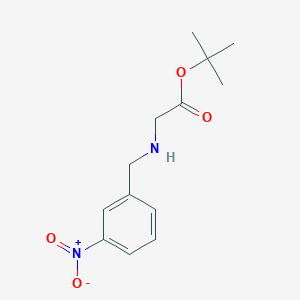
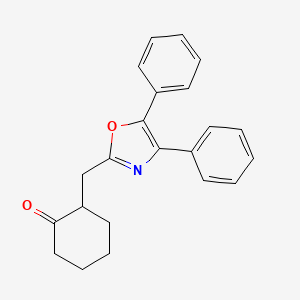
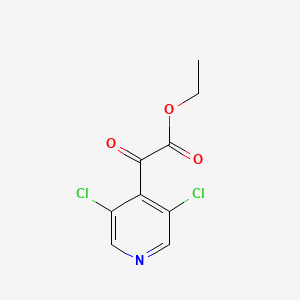
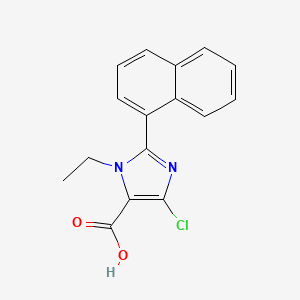
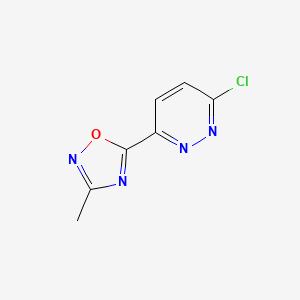
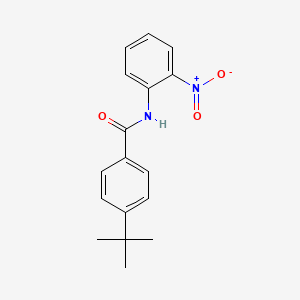
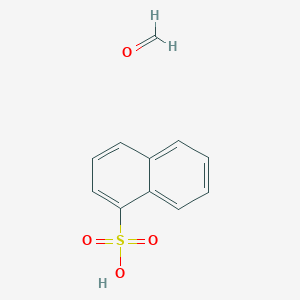
![3-Pyridinol, 2-[(1-methylethyl)thio]-](/img/structure/B8710892.png)
